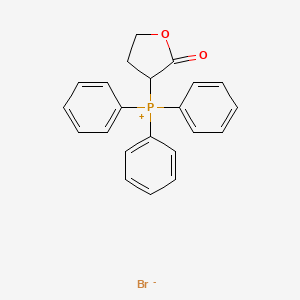
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide is a useful research compound. Its molecular formula is C22H20BrO2P and its molecular weight is 427.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Triphenylphosphine with Bromine: Triphenylphosphine is reacted with bromine to form triphenylphosphonium bromide.
Reaction with 1,3-Propanediol: The triphenylphosphonium bromide is then reacted with 1,3-propanediol under appropriate conditions to form (2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization from dichloromethane and diethyl ether .
Chemical Reactions Analysis
Types of Reactions
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide has several applications in scientific research, including :
Chemistry: It is used as a reagent in Wittig olefination reactions, which are important for the synthesis of alkenes.
Biology: The compound is used in the preparation of fluorescent probes for the specific detection of cysteine over homocysteine and glutathione.
Medicine: It is involved in the synthesis of antitumor agents and inhibitors of calmodulin kinase II.
Industry: The compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization.
Mechanism of Action
The mechanism of action of (2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide involves its role as a reagent in various chemical reactions. In Wittig olefination, for example, the compound reacts with aldehydes or ketones to form alkenes. The triphenylphosphanium group acts as a leaving group, facilitating the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound is similar in structure and function, used in similar types of reactions.
(Triphenylphosphoranylidene)acetaldehyde: Another related compound used in Wittig reactions.
Uniqueness
(2-Oxooxolan-3-yl)(triphenyl)phosphanium bromide is unique due to its specific structure, which includes the oxooxolan ring. This structure imparts unique reactivity and selectivity in various chemical reactions, making it valuable in both research and industrial applications .
Properties
CAS No. |
28228-78-6 |
|---|---|
Molecular Formula |
C22H20BrO2P |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20O2P.BrH/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 |
InChI Key |
WZTZEEHOSLBCER-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(=O)C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















